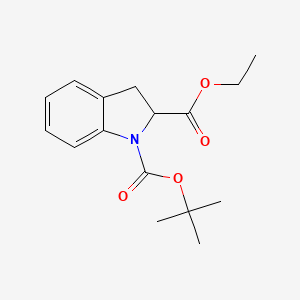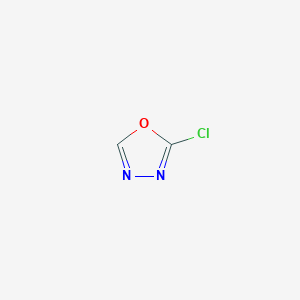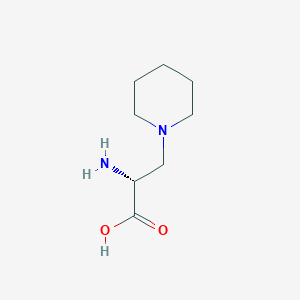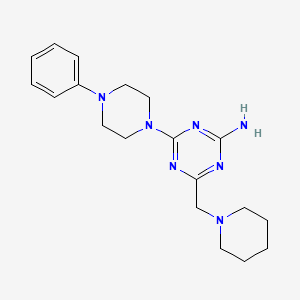![molecular formula C21H15BrN2O4 B15249934 9,10-Anthracenedione, 1-amino-2-bromo-4,8-dihydroxy-5-[(phenylmethyl)amino]- CAS No. 25282-76-2](/img/structure/B15249934.png)
9,10-Anthracenedione, 1-amino-2-bromo-4,8-dihydroxy-5-[(phenylmethyl)amino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Anthracenedione, 1-amino-2-bromo-4,8-dihydroxy-5-[(phenylmethyl)amino]- is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and various industrial applications. This particular compound is notable for its unique structure, which includes amino, bromo, hydroxy, and phenylmethylamino groups, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1-amino-2-bromo-4,8-dihydroxy-5-[(phenylmethyl)amino]- typically involves multiple steps, starting from anthracene. The process includes:
Bromination: Introduction of bromine atoms to the anthracene structure.
Amination: Addition of amino groups through reactions with amines.
Hydroxylation: Introduction of hydroxy groups using oxidizing agents.
Phenylmethylamination: Addition of phenylmethylamino groups through reactions with benzylamines.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce hydroquinones.
科学的研究の応用
9,10-Anthracenedione, 1-amino-2-bromo-4,8-dihydroxy-5-[(phenylmethyl)amino]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various dyes and pigments.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the production of high-performance materials and as a photoinitiator in polymerization processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with DNA or proteins, leading to the inhibition of cell proliferation or induction of apoptosis. The presence of multiple functional groups allows it to engage in various biochemical interactions, contributing to its diverse effects.
類似化合物との比較
Similar Compounds
9,10-Anthracenedione, 1-amino-4-bromo-2-methyl-: Similar structure but with a methyl group instead of phenylmethylamino.
9,10-Anthracenedione, 1-amino-2,4-dibromo-: Contains two bromine atoms but lacks the phenylmethylamino group.
Uniqueness
The uniqueness of 9,10-Anthracenedione, 1-amino-2-bromo-4,8-dihydroxy-5-[(phenylmethyl)amino]- lies in its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
25282-76-2 |
|---|---|
分子式 |
C21H15BrN2O4 |
分子量 |
439.3 g/mol |
IUPAC名 |
1-amino-5-(benzylamino)-2-bromo-4,8-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C21H15BrN2O4/c22-11-8-14(26)17-18(19(11)23)21(28)16-13(25)7-6-12(15(16)20(17)27)24-9-10-4-2-1-3-5-10/h1-8,24-26H,9,23H2 |
InChIキー |
XXFUGAVMGSHTIM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CNC2=C3C(=C(C=C2)O)C(=O)C4=C(C3=O)C(=CC(=C4N)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B15249917.png)
![4,5,6,7-Tetrahydrothiazolo[4,5-c]pyridin-2-amine dihydrobromide](/img/structure/B15249925.png)




![5-Methoxy-9H-quinolino[4,3,2-de][1,10]phenanthrolin-9-one](/img/structure/B15249952.png)
